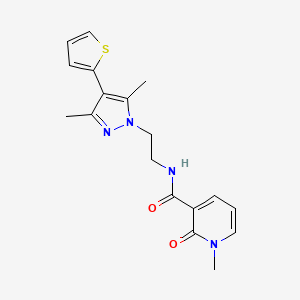

![molecular formula C15H19N3O2 B2778238 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile CAS No. 1436352-12-3](/img/structure/B2778238.png)

4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile, also known as DMABN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. DMABN is a derivative of morpholine that has a benzoyl group and a dimethylamino group attached to it. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and biochemical effects.

Applications De Recherche Scientifique

Stability of Methyl Cations : A study by Ito et al. (1999) focused on the synthesis of extremely stable carbocations, including compounds similar to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile. These cations demonstrated high stability and significant pKR+ values, attributed to the dipolar structure of the azulene rings and the mesomeric effect of the dimethylamino groups (Ito, S., Kikuchi, S., Morita, N., & Asao, T., 1999).

Synthesis of Tetrahydropyrimido Derivatives : Elkholy and Morsy (2006) conducted a study on the synthesis of 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a compound related to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile. They explored the reactivity of this compound towards various reagents and reported its antimicrobial activity (Elkholy, Y. M., & Morsy, M. A., 2006).

Synthesis of Isoquinoline Derivatives : Dyachenko and Vovk (2012) worked on synthesizing isoquinoline derivatives using a compound structurally similar to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile. They successfully obtained various isoquinoline derivatives with potential applications in medicinal chemistry (Dyachenko, I. V., & Vovk, M., 2012).

Palladium-Catalyzed Aminocarbonylations : Wan et al. (2002) studied the use of Dimethylformamide (DMF), a compound related to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile, as a carbon monoxide source in palladium-catalyzed aminocarbonylation reactions. This method provides an alternative approach to carbonylation reactions, especially in small-scale applications (Wan, Y., Alterman, M., Larhed, M., & Hallberg, A., 2002).

Antitumor Agents Synthesis : Farag et al. (2010) synthesized novel pyrazole-based heterocycles, including a compound similar to 4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile, with potential as antitumor agents. They evaluated the anti-estrogenic activity and cytotoxic effects of these compounds against breast and ovarian tumors (Farag, A., Ali, K. A., El-Debss, T. M. A., Mayhoub, A. S., Amr, A., Abdel-Hafez, N. A., & Abdulla, M. M., 2010).

Propriétés

IUPAC Name |

4-[4-[(dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-17(2)10-12-3-5-13(6-4-12)15(19)18-7-8-20-11-14(18)9-16/h3-6,14H,7-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDBICRWWBOXLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)C(=O)N2CCOCC2C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-[(Dimethylamino)methyl]benzoyl]morpholine-3-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)

![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2778164.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)